molecular formula C7H4ClNO4 B1586856 6-chloropyridine-3,4-dicarboxylic Acid CAS No. 243835-70-3

6-chloropyridine-3,4-dicarboxylic Acid

Cat. No.: B1586856
CAS No.: 243835-70-3
M. Wt: 201.56 g/mol
InChI Key: LVQPMCFUDXELIS-UHFFFAOYSA-N
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Description

Preparation Methods

General Synthetic Strategy

The synthesis of 6-chloropyridine-3,4-dicarboxylic acid often follows these key steps:

This general approach is adapted and optimized depending on the specific substitution pattern and desired purity.

Detailed Preparation Route from Pyridine Derivatives

Nitration and Reduction

  • Nitration: Pyridine is nitrated using nitric acid, often in the presence of sulfuric acid, to yield 3-nitropyridine.
  • Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder with hydrochloric acid or catalytic hydrogenation, producing 3-aminopyridine.

Diazotization and Chlorination

  • The amino group is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.
  • This intermediate undergoes a substitution reaction with chlorine sources (e.g., cuprous chloride) to introduce the chlorine atom at the 6-position.
  • This step often involves careful temperature control (e.g., 15–25 °C for diazotization, then heating to 80–85 °C for chlorination) and monitoring by HPLC to ensure reaction completion and minimize impurities.

Oxidation to Dicarboxylic Acid

  • The chloropyridine intermediate is oxidized to introduce carboxylic acid groups at the 3 and 4 positions.
  • Oxidizing agents such as potassium permanganate (KMnO₄) or ruthenium tetroxide catalysts are used.
  • Oxidation can be performed by ozone followed by hydrogen peroxide or catalytic ruthenium tetroxide, yielding the dicarboxylic acid with yields typically ranging from 46% to 71% depending on conditions and substituents.

Specific Preparation Method from Patent CN104649965A

A patented method describes preparation involving:

  • Starting with amino-trichloropicolinic acid ammonium salts mixtures derived from waste residues.
  • Diazotization with sodium nitrite in concentrated hydrochloric acid and toluene at 15–25 °C.
  • Chlorination by adding cuprous chloride at temperatures gradually increased to 80–85 °C.
  • Neutralization with potassium hydroxide solution to pH 8–9, filtration to remove copper hydroxide precipitate.
  • Acidification to pH < 2 to precipitate the 3,4,5,6-tetrachloropyridine carboxylic acid derivative, which is closely related to the 6-chloropyridine dicarboxylic acid structure.
  • The process yields products with purity above 95% and yields around 70%.

This method emphasizes recycling solvents and controlling moisture content (<0.5%) for optimal reaction performance.

Oxidation of Halogenated Quinolines (Thieme Connect, 2004)

  • Halogenated quinolines substituted at positions corresponding to pyridine 6-position can be oxidized to yield 6-halogenated pyridine-2,3-dicarboxylic acids.
  • Two oxidation methods are reported:
    • Ozone followed by hydrogen peroxide.
    • Catalytic ruthenium tetroxide oxidation.
  • Yields for 6-chloropyridine derivatives are typically 46–71%.
  • This method provides a reproducible and scalable route to halogenated pyridine dicarboxylic acids, including the 6-chloro derivative.

Summary Table of Preparation Methods

Step Method/Reaction Type Conditions/Details Yield/Purity Reference
1 Nitration of Pyridine Nitric acid, sulfuric acid catalyst High conversion to 3-nitropyridine
2 Reduction of Nitro to Amino Fe/HCl or catalytic hydrogenation High yield of 3-aminopyridine
3 Diazotization and Chlorination NaNO2/HCl at 15–25 °C; CuCl at 80–85 °C >95% purity chlorinated intermediate
4 Oxidation to Dicarboxylic Acid KMnO4, ozone/H2O2, or RuO4 catalysis 46–71% yield of 6-chloropyridine dicarboxylic acid
5 Purification Neutralization, filtration, recrystallization High purity (>95%) final product

Research Findings and Notes

  • The diazotization-chlorination step is critical and requires precise temperature control and stoichiometry to avoid side reactions and ensure high substitution efficiency.
  • Oxidation methods vary in selectivity and yield; catalytic ruthenium tetroxide offers milder conditions with good yields but requires handling of expensive catalysts.
  • Recycling of solvents such as toluene and control of moisture content improves process sustainability and product quality.
  • Purification by neutralization and filtration removes copper salts and other impurities effectively.
  • The oxidation of halogenated quinolines provides a versatile alternative route to this compound and related compounds.

Mechanism of Action

The mechanism of action of 6-chloropyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various biological processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Chloropyridine-3,4-dicarboxylic acid
  • CAS Number : 243835-70-3
  • Molecular Formula: C₇H₄ClNO₄
  • Molecular Weight : 201.56 g/mol
  • Structure : A pyridine ring substituted with a chlorine atom at position 6 and carboxylic acid groups at positions 3 and 4 .

Properties :

  • Purity : 96–97% (commercial grade) .
  • Hazards :
    • H302 (Harmful if swallowed)
    • H315 (Causes skin irritation)
    • H319 (Causes serious eye irritation)
    • H335 (May cause respiratory irritation) .
  • Storage : Inert atmosphere, 2–8°C .

Comparison with Structurally Similar Compounds

Chlorinated Pyridine Derivatives

Compound Name CAS Number Molecular Formula Substituents Key Differences
This compound 243835-70-3 C₇H₄ClNO₄ Cl (C6), COOH (C3, C4) Baseline for comparison
2-Chloropyridine-3,4-dicarboxylic acid 503555-50-8 C₇H₄ClNO₄ Cl (C2), COOH (C3, C4) Chlorine position alters electronic effects and reactivity .
6-Chloro-4-methyl-3-pyridinecarboxylic acid 54718-39-7 C₇H₆ClNO₂ Cl (C6), CH₃ (C4), COOH (C3) Methyl group increases hydrophobicity; fewer carboxylic groups reduce chelation capacity .

Key Observations :

  • The position of chlorine influences electronic properties:
    • Electron-withdrawing Cl at C6 (6-chloro) enhances acidity of carboxylic groups compared to C2-substituted analogs .
    • Methyl groups (e.g., 6-Chloro-4-methyl-) reduce solubility in polar solvents .

Non-Chlorinated Pyridine Dicarboxylates

Compound Name CAS Number Molecular Formula Substituents Applications
Pyridine-2,4-dicarboxylic acid (Lutidinic acid) 499-80-9 C₇H₅NO₄ COOH (C2, C4) Corrosion inhibitor; cytotoxic agent; MOF ligand .
Pyridine-3,4-dicarboxylic acid (Cinchomeronic acid) 490-11-9 C₇H₅NO₄ COOH (C3, C4) Chelating agent for metal nanoparticles .

Comparison with 6-Chloro Derivative :

  • Lutidinic Acid : Lacks chlorine, making it less electrophilic. Used in MOFs (e.g., Zn-based frameworks) .

Nitro-Substituted Analogs

Compound Name CAS Number Molecular Formula Substituents Hazards
4-Nitropyridine-2,6-dicarboxylic acid 63897-10-9 C₇H₄N₂O₆ NO₂ (C4), COOH (C2, C6) H302, H315, H319, H332 (harmful if inhaled), H335 .

Key Differences :

  • Nitro Group : Stronger electron-withdrawing effect than Cl, increasing reactivity in electrophilic substitutions.
  • Higher Toxicity : Additional hazard (H332) due to nitro group .

Thiazolidine and Phenolic Derivatives

Compound Name CAS Number Molecular Formula Substituents Applications
Thiazolidine-2,4-dicarboxylic acid 30097-06-4 C₅H₇NO₄S Thiazolidine ring, COOH (C2, C4) Safe L-cysteine precursor in biochemistry .
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 331-39-5 C₉H₈O₄ Phenolic OH, acrylic acid Antioxidant; food/cosmetic ingredient .

Comparison :

  • Thiazolidine Derivative : Sulfur-containing ring improves biocompatibility, contrasting with the chloro-pyridine’s synthetic focus.
  • Caffeic Acid: Phenolic structure confers antioxidant properties, unlike the electrophilic chloro-pyridine .

Structural and Functional Analysis

Electronic Effects

  • Chlorine vs. Nitro: Cl (moderate electron-withdrawing) enhances acidity of COOH groups compared to H or CH₃ . NO₂ (stronger electron-withdrawing) increases reactivity but also toxicity .

Chelation Capacity

  • Dicarboxylate Groups: Critical for metal binding (e.g., Ni, Zn in MOFs or nanoparticles). this compound’s Cl may sterically hinder metal coordination compared to non-substituted analogs .

Biological Activity

6-Chloropyridine-3,4-dicarboxylic acid (CAS 243835-70-3) is a chlorinated derivative of pyridine characterized by two carboxylic acid groups at the 3 and 4 positions. This compound has garnered interest in pharmacological research due to its potential biological activities, including antimicrobial and enzyme inhibition properties.

  • Molecular Formula : C7_7H4_4ClN O4_4
  • Molecular Weight : 201.56 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies. Key areas of interest include:

  • Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its role as an antimicrobial agent.
  • Enzyme Inhibition : Studies have suggested that it may inhibit certain enzymes, contributing to its biological activity.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition Studies

In vitro studies have evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Notably, it was found to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in many organisms.

  • Inhibition Concentration : The IC50_{50} value was determined to be approximately 50 µM, indicating significant inhibition at relatively low concentrations.

The biological activity of this compound is attributed to its structural features:

  • The presence of carboxylic acid groups enhances its ability to interact with biological targets.
  • The chlorine substituent may influence its binding affinity and selectivity towards specific enzymes and receptors.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:

Compound Name Molecular Formula Key Features
6-Chloropyridine-2,3-dicarboxylic AcidC7_7H6_6ClN O4_4Exhibits antimicrobial properties
2,6-Dichloropyridine-3,4-dicarboxylic AcidC7_7H4_4Cl2_2N O4_4Known for herbicidal activity
Pyridine-2,3-dicarboxylic AcidC7_7H6_6N O4_4Lacks chlorine; used in various synthetic pathways

The distinct chlorination pattern and dual carboxylic functionalities of this compound enhance its reactivity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloropyridine-3,4-dicarboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves halogenation or functionalization of pyridine-dicarboxylic acid precursors. For example, hydrothermal methods under controlled temperature (120–180°C) and pressure are effective for similar chlorinated pyridine derivatives, as demonstrated in the synthesis of zinc/cadmium coordination polymers using pyridine-3,4-dicarboxylic acid . Key factors include:

  • Chlorination agents : Use of POCl₃ or SOCl₂ for introducing chlorine at the 6-position.
  • Solvent systems : Polar solvents (e.g., H₂O/DMF mixtures) enhance solubility of intermediates.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity (>95% by HPLC) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray diffraction (XRD) : Resolves crystal structure and confirms the positions of chlorine and carboxyl groups. Orthorhombic/monoclinic systems are common for pyridine-dicarboxylate derivatives .
  • Infrared (IR) spectroscopy : Identifies carboxylate (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition typically occurs above 250°C for similar compounds .
  • ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon backbone integrity .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry, and what structural motifs are observed in its metal complexes?

Methodological Answer: The compound acts as a versatile ligand due to its two carboxylate groups and nitrogen donor atom. Key findings from related pyridine-dicarboxylate systems include:

  • 3D frameworks : Zinc(II) and cadmium(II) complexes form helical chains or porous architectures via μ₂-bridging carboxylates .
  • Photoluminescence : d¹⁰ metal complexes (e.g., Zn/Cd) exhibit strong emission at ~400–450 nm due to ligand-to-metal charge transfer (LMCT) .

Q. What are the challenges in analyzing the alkaline stability of this compound, and how can degradation pathways be mitigated?

Methodological Answer: Pyridine-dicarboxylic acids are prone to decarboxylation under alkaline conditions. To evaluate stability:

  • Kinetic studies : Monitor carboxylate loss via HPLC or conductometric titration in NaOH (0.1–1 M) at 25–60°C .
  • Mitigation strategies :
    • Steric protection : Introduce bulky substituents adjacent to carboxyl groups.
    • Chelation : Pre-coordinate with alkali-stable metals (e.g., Al³⁺) to shield carboxylates .

Q. How does the chlorine substituent influence the electronic properties and reactivity of pyridine-dicarboxylic acid derivatives?

Methodological Answer:

  • Electron-withdrawing effect : The Cl group reduces electron density at the pyridine ring, enhancing electrophilic substitution resistance but increasing acidity of carboxyl groups (pKa ~2.5–3.0) .
  • Reactivity in cross-coupling : The 6-chloro position is amenable to Suzuki-Miyaura reactions for synthesizing bipyridine systems, using Pd(PPh₃)₄ and arylboronic acids .

Q. Handling and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine particles .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Conflict Resolution in Data Interpretation

  • Contradiction in stability data : While suggests alkaline instability for benzene-dicarboxylic acids, demonstrates robust metal-coordinated frameworks under hydrothermal conditions. Resolution lies in distinguishing ligand behavior in free vs. coordinated states.

Properties

IUPAC Name

6-chloropyridine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-5-1-3(6(10)11)4(2-9-5)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQPMCFUDXELIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376260
Record name 6-chloropyridine-3,4-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243835-70-3
Record name 6-chloropyridine-3,4-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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